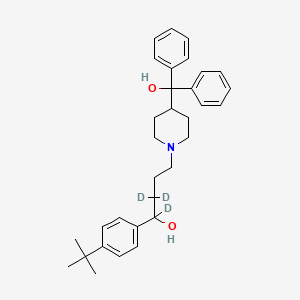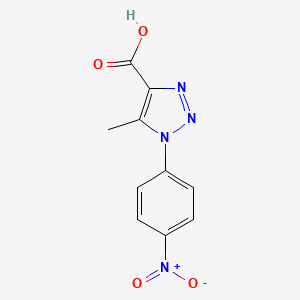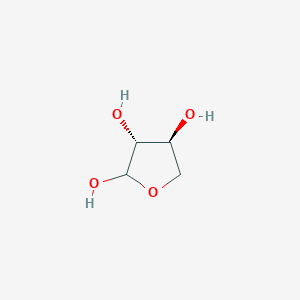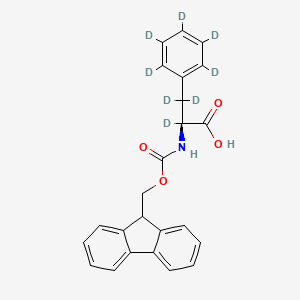
Terfenadine-d3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Terfenadine-d3 is a deuterated form of terfenadine, an antihistamine that was previously used for the treatment of allergic conditions such as allergic rhinitis and chronic urticaria. The deuterated form, this compound, is often used in scientific research to study the pharmacokinetics and metabolism of terfenadine due to the presence of deuterium atoms which can be traced more easily in biological systems.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Terfenadine-d3 involves the incorporation of deuterium atoms into the terfenadine molecule. This can be achieved through various methods, including the use of deuterated reagents or solvents during the synthesis process. One common method involves the hydrogenation of terfenadine using deuterium gas (D2) in the presence of a catalyst such as palladium on carbon (Pd/C). The reaction conditions typically include a controlled temperature and pressure to ensure the selective incorporation of deuterium atoms.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterium gas and advanced catalytic systems to achieve efficient and selective deuteration. The production process is optimized to ensure high yield and purity of the final product, which is essential for its use in scientific research and pharmaceutical applications.
Análisis De Reacciones Químicas
Types of Reactions
Terfenadine-d3 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form its active metabolite, fexofenadine-d3.
Reduction: Reduction reactions can be used to modify the functional groups in this compound.
Substitution: Substitution reactions can be employed to introduce different functional groups into the this compound molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are used under appropriate conditions.
Major Products
Oxidation: The major product is fexofenadine-d3, which retains the antihistamine activity.
Reduction: The products depend on the specific functional groups being reduced.
Substitution: The products vary based on the substituents introduced into the molecule.
Aplicaciones Científicas De Investigación
Terfenadine-d3 is widely used in scientific research due to its deuterated nature, which allows for precise tracking and analysis in biological systems. Some key applications include:
Pharmacokinetics: Studying the absorption, distribution, metabolism, and excretion (ADME) of terfenadine in the body.
Metabolism Studies: Investigating the metabolic pathways and identifying metabolites of terfenadine.
Drug Interaction Studies: Examining the interactions between terfenadine and other drugs, particularly those affecting cytochrome P450 enzymes.
Toxicology: Assessing the safety and potential toxic effects of terfenadine and its metabolites.
Analytical Chemistry: Developing and validating analytical methods for the detection and quantification of terfenadine and its metabolites in biological samples.
Mecanismo De Acción
Terfenadine-d3, like its non-deuterated counterpart, acts as an antagonist of the histamine H1 receptor. It competes with histamine for binding at H1-receptor sites in various tissues, including the gastrointestinal tract, uterus, large blood vessels, and bronchial muscle. This binding suppresses the formation of edema, flare, and pruritus resulting from histaminic activity. This compound does not readily cross the blood-brain barrier, minimizing central nervous system effects .
Comparación Con Compuestos Similares
Similar Compounds
Fexofenadine: The active metabolite of terfenadine, which is also an antihistamine with similar pharmacological properties.
Astemizole: Another H1-receptor antagonist with a similar structure and mechanism of action.
Haloperidol: A butyrophenone antipsychotic with structural similarities to terfenadine.
Uniqueness
Terfenadine-d3 is unique due to the presence of deuterium atoms, which provide distinct advantages in scientific research. The deuterium atoms allow for more precise tracking and analysis in pharmacokinetic and metabolic studies. Additionally, the deuterated form may exhibit altered pharmacokinetic properties, such as improved metabolic stability and reduced formation of toxic metabolites.
Propiedades
Fórmula molecular |
C32H41NO2 |
|---|---|
Peso molecular |
474.7 g/mol |
Nombre IUPAC |
1-(4-tert-butylphenyl)-1,2,2-trideuterio-4-[4-[hydroxy(diphenyl)methyl]piperidin-1-yl]butan-1-ol |
InChI |
InChI=1S/C32H41NO2/c1-31(2,3)26-18-16-25(17-19-26)30(34)15-10-22-33-23-20-29(21-24-33)32(35,27-11-6-4-7-12-27)28-13-8-5-9-14-28/h4-9,11-14,16-19,29-30,34-35H,10,15,20-24H2,1-3H3/i15D2,30D |
Clave InChI |
GUGOEEXESWIERI-AKOBIBDASA-N |
SMILES isomérico |
[2H]C([2H])(CCN1CCC(CC1)C(C2=CC=CC=C2)(C3=CC=CC=C3)O)C([2H])(C4=CC=C(C=C4)C(C)(C)C)O |
SMILES canónico |
CC(C)(C)C1=CC=C(C=C1)C(CCCN2CCC(CC2)C(C3=CC=CC=C3)(C4=CC=CC=C4)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[2-(Dicyclohexylphosphino)-3,6-dimethoxy-2',4',6'-triisopropyl-1,1'-biphenyl]gold(I) bis(trifluoromethanesulfonyl)imide](/img/structure/B12057843.png)
![5-[(2,4-dichlorophenoxy)methyl]-4-(4-methoxyphenyl)-2-(1-piperidinylmethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12057850.png)
![sodium;2-[N-(carboxymethyl)-2,6-dimethylanilino]-2-oxoethanesulfonate](/img/structure/B12057854.png)











